(6-Morpholin-2-yl-pyridin-2-yl)-pyrimidin-2-yl-amine hydrochloride
Description
Systematic IUPAC Nomenclature and CAS Registry Data
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being N-(6-morpholin-2-ylpyridin-2-yl)pyrimidin-2-amine;hydrochloride. This nomenclature reflects the compound's complex architecture, which consists of a pyrimidin-2-amine core linked to a 6-morpholin-2-ylpyridin-2-yl substituent, forming the hydrochloride salt. Alternative systematic names include N-(6-(Morpholin-2-yl)pyridin-2-yl)pyrimidin-2-amine hydrochloride, which provides equivalent structural description through slightly different positional notation.
The Chemical Abstracts Service registry number for this compound is 1361114-67-1, providing unambiguous identification within chemical databases and literature. This registry number serves as the primary identifier for regulatory and commercial purposes. The compound is catalogued in major chemical databases including PubChem with the identifier CID 71298663, established on April 9, 2013, with the most recent structural modifications recorded on May 18, 2025. The systematic identification also includes the parent compound CID 66509725, representing the free base form N-(6-morpholin-2-ylpyridin-2-yl)pyrimidin-2-amine without the hydrochloride salt.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₃H₁₆ClN₅O, reflecting the complete salt structure including the chloride anion. This formula encompasses thirteen carbon atoms forming the heterocyclic framework, sixteen hydrogen atoms distributed across the rings and the protonated amine functionality, one chlorine atom as the counterion, five nitrogen atoms integrated within the morpholine, pyridine, and pyrimidine rings, and one oxygen atom within the morpholine ring structure.
The molecular weight calculations yield 293.75 grams per mole according to PubChem computational analysis using release version 2021.05.07. Alternative sources report a molecular weight of 293.76 grams per mole, with the slight variation attributed to different computational precision levels in molecular weight determination. The molecular weight distribution reflects the substantial contribution of the heterocyclic framework, with the morpholine ring contributing approximately 87 atomic mass units, the pyridine ring contributing 79 atomic mass units, the pyrimidine ring contributing 80 atomic mass units, and the hydrochloride salt formation adding 36.5 atomic mass units from the chloride ion and associated protonation.
| Property | Value | Computational Method |
|---|---|---|
| Molecular Formula | C₁₃H₁₆ClN₅O | PubChem 2.1 |
| Molecular Weight | 293.75 g/mol | PubChem 2021.05.07 |
| Carbon Atoms | 13 | Structural Analysis |
| Hydrogen Atoms | 16 | Structural Analysis |
| Nitrogen Atoms | 5 | Structural Analysis |
| Oxygen Atoms | 1 | Structural Analysis |
| Chlorine Atoms | 1 | Salt Formation |
X-ray Crystallographic Data and Conformational Studies
The structural characterization of this compound involves comprehensive analysis of its three-dimensional molecular architecture. The compound features a morpholine ring adopting a chair conformation, which represents the most thermodynamically stable arrangement for six-membered heterocycles containing oxygen. The morpholine ring's chair conformation positions the nitrogen and oxygen atoms in optimal spatial relationships for intramolecular interactions while minimizing steric hindrance between adjacent substituents.
The pyridine ring system maintains planarity consistent with aromatic character, with the morpholin-2-yl substituent at the 6-position creating specific conformational constraints. The connection between the morpholine and pyridine rings occurs through a carbon-carbon bond at the 2-position of the morpholine ring, establishing a fixed spatial relationship between these heterocyclic systems. The pyrimidine ring, linked through an amine nitrogen to the 2-position of the pyridine ring, maintains coplanarity with the pyridine system to maximize conjugation and stabilize the overall molecular structure.
Computational studies utilizing density functional theory methods have provided insights into the preferred conformational states of morpholine-containing pyridine derivatives. These studies indicate that morpholine rings consistently adopt chair conformations with specific puckering parameters, including quality factors of approximately 0.559 Ångström and theta angles near 1.6 degrees. The conformational analysis reveals that the spatial arrangement of the morpholine substituent significantly influences the overall molecular geometry and electronic distribution throughout the conjugated system.
The crystallographic analysis of related morpholine-pyridine compounds demonstrates consistent structural motifs, with morpholine rings exhibiting average endocyclic torsion angles of approximately 56.7 degrees. The chair conformation of the morpholine ring creates distinct axial and equatorial positions for substituents, with the pyridine attachment typically occupying an equatorial position to minimize steric interactions. This conformational preference directly influences the compound's physical properties and potential biological activity through optimization of molecular recognition interactions.
Tautomeric and Stereochemical Considerations
The tautomeric behavior of this compound involves potential equilibria between different protonation states and conformational arrangements. The pyrimidine ring system can participate in prototropic tautomerism, particularly involving the amine nitrogen and ring nitrogen atoms. Nuclear magnetic resonance studies of related pyrimidine-containing compounds have demonstrated the existence of multiple tautomeric forms in solution, with the distribution dependent on solvent polarity, temperature, and hydrogen bonding interactions.
The stereochemical considerations focus primarily on the morpholine ring configuration, which contains a chiral center at the 2-position carbon atom. The compound exists as a specific enantiomer, designated as the (2S)-morpholin-2-yl configuration in related structural analogs. This stereochemical assignment reflects the absolute configuration around the chiral carbon, which significantly influences the compound's three-dimensional shape and potential biological activity. The stereochemical integrity of the morpholine ring is maintained through the chair conformation, which provides conformational stability and prevents racemization under normal conditions.
Hydrogen bonding patterns within the molecule create additional conformational constraints that influence tautomeric equilibria. The pyrimidine amine group can form intramolecular hydrogen bonds with the pyridine nitrogen, stabilizing specific conformational arrangements and affecting the compound's overall stability. Variable temperature nuclear magnetic resonance studies of similar compounds have revealed conformational equilibria with energy barriers of several kilocalories per mole, indicating moderate flexibility in the molecular structure while maintaining preferred conformational states.
The protonation state of the compound in its hydrochloride salt form affects both tautomeric equilibria and conformational preferences. The protonated amine nitrogen creates additional hydrogen bonding opportunities and alters the electronic distribution throughout the conjugated system. This protonation enhances the compound's water solubility while potentially modifying its conformational dynamics compared to the free base form. The specific protonation site and its influence on molecular geometry represent crucial factors in understanding the compound's structural behavior and potential applications in chemical and biological systems.
Properties
IUPAC Name |
N-(6-morpholin-2-ylpyridin-2-yl)pyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O.ClH/c1-3-10(11-9-14-7-8-19-11)17-12(4-1)18-13-15-5-2-6-16-13;/h1-6,11,14H,7-9H2,(H,15,16,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMRFQDPGXSOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=NC(=CC=C2)NC3=NC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(6-Morpholin-2-yl-pyridin-2-yl)-pyrimidin-2-yl-amine hydrochloride, with the molecular formula C13H16ClN5O and a molecular weight of 293.75 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H16ClN5O |
| Molecular Weight | 293.75 g/mol |
| Purity | Typically ≥ 95% |
| IUPAC Name | N-(6-morpholin-2-ylpyridin-2-yl)pyrimidin-2-amine; hydrochloride |
Biological Activity Overview
The compound exhibits various biological activities, including:
- Anti-inflammatory Activity :
-
Anticancer Properties :
- Research indicates that this compound may act as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Molecular docking studies suggest strong binding affinity to the VEGFR-2 active site, indicating potential as an anticancer agent .
- Antiviral Activity :
The biological activities of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition :
- The compound's structural features allow it to effectively inhibit key enzymes involved in inflammation and cancer progression, such as COX enzymes and VEGFR.
-
Cellular Pathway Modulation :
- By affecting pathways related to apoptosis and cell proliferation, the compound may induce cytotoxic effects in cancer cells while also modulating immune responses in viral infections.
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of pyrimidine derivatives, compounds structurally similar to (6-Morpholin-2-yl-pyridin-2-yl)-pyrimidin-2-yl-amines were tested in carrageenan-induced paw edema models. Results indicated that these compounds exhibited significant inhibition of edema formation, with effective doses comparable to indomethacin .
Case Study 2: Anticancer Efficacy
A series of experiments assessed the cytotoxicity of various pyrimidine derivatives on cancer cell lines. Notably, one derivative demonstrated an IC50 value of 19 nM against MDA-MB-435 cells, indicating potent antiproliferative activity . This suggests that (6-Morpholin-2-yl-pyridin-2-yl)-pyrimidin-2-yl-amines could serve as promising candidates for further development in cancer therapy.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that (6-Morpholin-2-yl-pyridin-2-yl)-pyrimidin-2-yl-amine hydrochloride exhibits promising anticancer properties. It has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For instance, research published in Cancer Research demonstrated that this compound effectively inhibited the growth of various cancer cell lines by targeting the ATP-binding site of kinases, leading to apoptosis in malignant cells .
Antiviral Properties
The compound has also been investigated for antiviral applications, particularly against viral infections such as influenza and coronaviruses. In vitro studies have shown that it can disrupt viral replication processes, making it a potential candidate for developing antiviral therapies. A notable study highlighted its effectiveness in reducing viral load in infected cells, suggesting mechanisms involving interference with viral entry or replication .
Neurological Research
In the field of neurology, this compound has been explored for its neuroprotective effects. Animal models of neurodegenerative diseases have shown that this compound can mitigate neuronal damage and improve cognitive functions by modulating neurotransmitter systems and reducing oxidative stress .
Case Study 1: Anticancer Efficacy
A pivotal study conducted on various cancer cell lines (e.g., MCF7 breast cancer cells) revealed that treatment with (6-Morpholin-2-yl-pyridin-2-yl)-pyrimidin-2-ylamine hydrochloride resulted in a significant decrease in cell viability, with IC50 values indicating potent activity at low concentrations. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways .
Case Study 2: Antiviral Activity Against Influenza Virus
In a controlled laboratory setting, researchers treated infected cells with varying concentrations of the compound. Results showed a dose-dependent reduction in viral titers, with the most effective concentration yielding a 90% reduction in viral replication compared to control groups. This study underscores the compound's potential as a therapeutic agent against influenza viruses .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine and pyridine rings undergo nucleophilic substitution due to electron-deficient aromatic systems. Key examples include:
For instance, the 7-chloro intermediate (derived from pyrimidinone via POCl₃) reacts with 2-pyridinemethanamine to yield tertiary amines under mild conditions . The morpholine nitrogen can also participate in alkylation or acylation reactions .
Cross-Coupling Reactions
The pyridine and pyrimidine rings facilitate transition-metal-catalyzed couplings:
Table 1: Reported Cross-Coupling Reactions
For example, the boronic acid pinacol ester undergoes Suzuki coupling with triazine intermediates in the presence of Pd(PPh₃)₄ to construct triazine-pyridine hybrids . Copper-mediated cyclizations are also employed for pyridine ring formation .
Acid-Base Reactivity
The hydrochloride salt enhances solubility in polar solvents and participates in proton-transfer reactions:
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Deprotonation : In basic media (e.g., NaOH), the hydrochloride converts to the free base, enabling further functionalization.
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Salt Formation : Reacts with acids (e.g., TFA) to form stable salts during carbamate deprotection .
Redox Reactions
The morpholine and pyridine rings exhibit redox activity:
Table 2: Oxidation and Reduction Pathways
| Reaction Type | Reagents | Site of Action | Product | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Morpholine nitrogen | N-Oxide derivatives | |
| Reduction | H₂, Pd/C, EtOH | Nitro groups on aryl rings | Amines for downstream amide coupling |
Selective reduction of nitro intermediates to amines is critical for synthesizing bioactive derivatives .
Cyclization and Electrocyclization
The compound’s structure enables cyclization under specific conditions:
-
aza-6π Electrocyclization : Visible-light-mediated reactions form fused pyridine systems with high regiocontrol .
-
Diels-Alder Reactions : Pyridine N-oxides react with dienophiles to generate bicyclic intermediates .
Functional Group Transformations
For example, Curtius rearrangement of acyl azides yields isocyanates, which are trapped with alcohols to form carbamates .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing HCl and forming free base residues.
-
Hydrolytic Sensitivity : The morpholine ring undergoes slow hydrolysis in strongly acidic/basic conditions .
Key Research Findings
-
Regiocontrol : Substituents on the morpholine ring (e.g., methyl groups) significantly influence binding affinity to biological targets like PI3K/mTOR .
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Stereoselectivity : (S)-Methylmorpholine derivatives exhibit 100-fold higher potency than (R)-isomers due to optimized hinge-region interactions .
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Eco-Friendly Methods : Visible-light-mediated reactions enable metal-free synthesis of polysubstituted pyridines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other pyridine-pyrimidine derivatives allow for comparative analysis.
Table 1: Structural and Molecular Comparison
*Note: Molecular formula and weight for the target compound are inferred from structural analogs in the evidence (e.g., ).
Key Comparative Insights
Structural Variations: Morpholine vs. Piperidine/Pyrrolidine: The target compound’s morpholine ring provides a polar oxygen atom absent in piperidine/pyrrolidine analogs (e.g., ). This difference could enhance water solubility and target interactions. Pyrimidine vs.
Functional Group Impact :
- Hydrochloride Salts : All compared compounds are hydrochloride salts, improving bioavailability. However, dihydrochloride derivatives (e.g., ) may offer superior solubility at the cost of increased molecular weight.
- Sulfur and Ethoxy Groups : Methylsulfanyl and ethoxy substituents (e.g., ) introduce steric bulk and electron-withdrawing effects, which could modulate metabolic stability or receptor affinity.
Molecular Weight Trends :
- The target compound’s molecular weight (~292–300 g/mol) aligns with kinase inhibitor standards (typically <500 g/mol), suggesting favorable drug-likeness. Piperidine/pyrazine analogs (e.g., ) share similar weights, while dihydrochloride derivatives (e.g., ) are lighter due to reduced heteroatom content.
Piperidine/pyrrolidine analogs () may prioritize CNS applications, as saturated rings enhance blood-brain barrier penetration.
Research Findings and Limitations
- Synthesis : The target compound’s synthesis likely follows routes similar to those in , involving cross-coupling of substituted pyridines and pyrimidines.
- Data Gaps : Pharmacokinetic and toxicity data are absent in the provided evidence. Further studies are needed to validate bioactivity and safety.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare (6-Morpholin-2-yl-pyridin-2-yl)-pyrimidin-2-yl-amine hydrochloride, and how is purification achieved?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a two-step process involving the reaction of 4-chloro-6-methylpyrimidin-2-amine with 6-morpholinopyridin-2-amine under reflux in ethanol with a catalytic amount of HCl . Purification often employs column chromatography (silica gel) or preparative HPLC, with solvent systems like ethanol/dichloromethane or methanol/water gradients .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify substituent positions and proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm for pyridinyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 345.1234) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., chloride ion interactions with pyrimidinium N-H groups) .
- HPLC : Validates purity (>98%) using reversed-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers evaluate the compound’s selectivity for target enzymes (e.g., methionine aminopeptidase-1) versus off-target kinases?
- Methodology :
- Enzyme Inhibition Assays : Use recombinant enzymes in fluorometric or colorimetric assays (e.g., MetAP-1 inhibition measured via cleavage of fluorogenic substrates like Ala-AMC) .
- Kinase Profiling Panels : Screen against a panel of 50+ kinases (e.g., using ATP-Glo™ assays) to calculate IC ratios and selectivity indices .
- Molecular Docking : Predict binding poses in target vs. non-target active sites using software like AutoDock Vina .
Q. What computational strategies are employed to elucidate the compound’s mechanism of action and binding dynamics?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100-ns trajectories (e.g., in GROMACS) to assess stability of hydrogen bonds with key residues (e.g., His in MetAP-1) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- Pharmacophore Modeling : Define essential features (e.g., pyridinyl hydrogen-bond acceptors) for structure-activity relationship (SAR) optimization .
Q. How should contradictory bioactivity data from different assay conditions (e.g., pH, co-solvents) be reconciled?
- Methodology :
- Buffer Optimization : Test activity in varying pH (6.5–8.0) and ionic strength buffers to identify optimal conditions .
- Solvent Tolerance Studies : Assess DMSO or ethanol concentrations (0.1–5% v/v) to rule out solubility artifacts .
- Orthogonal Assays : Validate results using alternative methods (e.g., SPR binding kinetics vs. enzymatic activity) .
Q. What strategies improve the compound’s solubility and stability in in vivo studies?
- Methodology :
- Salt Formation : Co-crystallize with counterions (e.g., besylate) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to prolong half-life .
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions to identify degradation pathways (e.g., morpholine ring oxidation) .
Data Contradiction Analysis
Q. How can discrepancies in reported IC values across studies be resolved?
- Methodology :
- Standardize Assay Protocols : Use identical enzyme batches, substrate concentrations, and incubation times .
- Control for Metal Ion Interference : Chelate trace metals (e.g., Zn) in buffers that may alter enzyme activity .
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare inter-laboratory variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
